Peonidin 3-arabinoside

Descripción general

Descripción

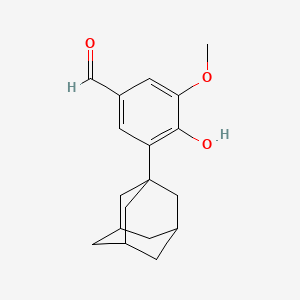

Peonidin 3-arabinoside is a type of anthocyanin, a class of compounds that are water-soluble pigments found in many plants . The molecular formula of Peonidin 3-arabinoside is C21H21ClO10 . It is known for its potential health benefits and is commonly found in dietary sources, including fruits, seeds, and beverages .

Molecular Structure Analysis

Peonidin 3-arabinoside has a molecular weight of 468.838 Da and a monoisotopic mass of 468.082336 Da . It has four defined stereocentres . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Nutritional Supplementation

Peonidin 3-arabinoside is a type of anthocyanin, a pigment that contributes to the vibrant colors of fruits and vegetables. As a dietary supplement, it has been studied for its antioxidant properties . It is believed to help in neutralizing harmful free radicals in the body, potentially reducing the risk of chronic diseases .

Anti-inflammatory Applications

Research suggests that Peonidin 3-arabinoside may have anti-inflammatory effects . This could make it useful in the treatment of inflammatory conditions, such as arthritis or inflammatory bowel disease. Its mechanism of action involves inhibiting the production of pro-inflammatory cytokines .

Anticancer Research

The compound has been the subject of anticancer studies due to its potential to induce apoptosis in cancer cells. It may also inhibit the proliferation of various cancer cell lines, making it a candidate for further research in cancer prevention and therapy .

Cardiovascular Health

Peonidin 3-arabinoside may contribute to cardiovascular health by protecting against endothelial dysfunction, which is a precursor to atherosclerosis. Its role in vascular health is linked to its antioxidant activity and the potential to improve lipid profiles .

Neuroprotective Effects

There is interest in the neuroprotective effects of Peonidin 3-arabinoside, particularly in the context of neurodegenerative diseases like Alzheimer’s. It may help in reducing oxidative stress and inflammation in the brain, which are factors in the progression of these diseases .

Diabetes Management

Studies have explored the use of Peonidin 3-arabinoside in managing diabetes. It may enhance insulin sensitivity and glucose uptake in cells, which can be beneficial for individuals with type 2 diabetes. Additionally, it might help in reducing complications associated with diabetes .

Obesity and Metabolic Syndrome

Peonidin 3-arabinoside has been investigated for its potential effects on obesity and metabolic syndrome. It may influence fat metabolism and adipogenesis, which are key factors in the development of obesity. Its impact on metabolic syndrome relates to its ability to improve insulin resistance and reduce inflammation .

Skin Health

The compound’s antioxidant properties may also extend to skin health, where it could protect against UV radiation and prevent photoaging. Research into its effects on skin cells suggests that it may promote collagen synthesis and inhibit the formation of wrinkles .

Direcciones Futuras

Research on Peonidin 3-arabinoside and other anthocyanins is ongoing, with a focus on understanding their biosynthesis, metabolism, and health benefits . Future research directions may include detailed studies on the synthesis and metabolic pathways of Peonidin 3-arabinoside, as well as its potential applications in medicine and nutrition .

Mecanismo De Acción

Target of Action

Peonidin 3-arabinoside has been found to interact with several targets in the body. One of the primary targets is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes .

Mode of Action

Peonidin 3-arabinoside interacts with its targets, such as tyrosinase, through a process known as binding. The compound exhibits a strong binding affinity for tyrosinase, which results in the inhibition of the enzyme . This interaction can lead to changes in the activity of the enzyme, potentially influencing the production of melanin .

Biochemical Pathways

The interaction of Peonidin 3-arabinoside with tyrosinase affects the melanin synthesis pathway. By inhibiting tyrosinase, Peonidin 3-arabinoside can potentially reduce the production of melanin . This could have implications for conditions related to melanin production, such as hyperpigmentation disorders.

Pharmacokinetics

The pharmacokinetics of Peonidin 3-arabinoside, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. According to in-silico drug-likeness analysis, Peonidin 3-arabinoside was found to comply with both Lipinski’s rule of five and Ghose variations, which are rules used to predict the drug-likeness of a compound .

Result of Action

The molecular and cellular effects of Peonidin 3-arabinoside’s action are primarily related to its inhibitory effect on tyrosinase. By inhibiting this enzyme, Peonidin 3-arabinoside can potentially influence the production of melanin, leading to changes in pigmentation .

Action Environment

The action, efficacy, and stability of Peonidin 3-arabinoside can be influenced by various environmental factors. For instance, anthocyanins like Peonidin 3-arabinoside are known to be pH-sensitive, changing color as pH rises . This could potentially affect the visibility of its effects in certain applications.

Propiedades

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQGIZPDDMLVHP-KFTCICMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peonidin 3-arabinoside | |

CAS RN |

524943-91-7 | |

| Record name | Peonidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of peonidin 3-arabinoside?

A1: Peonidin 3-arabinoside is a major anthocyanin pigment found in various plant species, with cranberries (both Vaccinium macrocarpon [, , , , ] and Vaccinium oxycoccos [, , ]) being a particularly rich source. Other identified sources include certain cultivars of the common onion (Allium cepa) [], Cinnamomum camphora fruits [], and some species of Gaylussacia (huckleberries) [].

Q2: What is the chemical structure of peonidin 3-arabinoside?

A2: Peonidin 3-arabinoside belongs to the anthocyanin class of pigments, specifically the peonidin group. It is a glycoside formed by the attachment of an arabinose sugar molecule at the 3-position of the peonidin aglycone. Unfortunately, the provided abstracts do not contain specific information regarding its molecular formula, weight, or spectroscopic data.

Q3: How does the concentration of peonidin 3-arabinoside vary among different cranberry cultivars?

A3: Research suggests significant variation in the concentration of peonidin 3-arabinoside among different cranberry cultivars. For instance, in a study focusing on American cranberry cultivars, 'Woolman' displayed a notably higher total anthocyanin content, exceeding the average by twofold. []. Meanwhile, cultivars like 'Howes', 'Le Munyon', and 'BL-8' exhibited higher levels of anthocyanidin galactosides, anthocyanidins, and total anthocyanins [].

Q4: How does peonidin 3-arabinoside contribute to the antioxidant capacity of cranberries?

A5: Peonidin 3-arabinoside, alongside other anthocyanins, plays a crucial role in the notable antioxidant activity of cranberries. A study utilizing vacuum-microwave drying (VMD), freeze-drying (FD), and hot air-drying (AD) methods on cranberries revealed that the 60% acidified methanol fraction, rich in anthocyanins including peonidin 3-arabinoside, exhibited significantly higher antioxidant potential compared to other fractions [].

Q5: Beyond cranberries, what is the significance of peonidin 3-arabinoside in other plant species?

A6: While prominently featured in cranberry research, peonidin 3-arabinoside holds significance in other plant species as well. In Cinnamomum camphora fruits, it's identified as a major anthocyanin component alongside peonidin-3-xyloside and peonidin-3-glucoside []. This research highlights the potential use of Cinnamomum camphora fruit extract for its preservative and bacteriostatic properties, attributed to the presence of these anthocyanins [].

Q6: Are there potential applications of peonidin 3-arabinoside in the food industry?

A7: The research suggests potential applications of peonidin 3-arabinoside in the food industry. For instance, enzymatic hydrolysis of lingonberry cake, a byproduct of juice production, yielded a fermentolysate rich in phenolic substances, including a complex of anthocyanins potentially containing peonidin 3-arabinoside []. This fermentolysate exhibits high antioxidant activity and can be further explored as a potential food ingredient [].

Q7: What analytical techniques are commonly employed to identify and quantify peonidin 3-arabinoside?

A8: Researchers utilize various analytical methods to identify and quantify peonidin 3-arabinoside. High-performance liquid chromatography (HPLC) stands out as a widely used technique for separating and quantifying individual anthocyanins, including peonidin 3-arabinoside, in plant extracts [, , , , , ]. Additionally, spectrophotometric methods at specific wavelengths are employed to determine total anthocyanin content [].

Q8: Is there evidence suggesting peonidin 3-arabinoside might have medicinal properties?

A9: While the provided research primarily focuses on the occurrence, extraction, and characterization of peonidin 3-arabinoside, some studies hint at its potential medicinal properties. The broader context of anthocyanins, recognized for their antioxidant, anti-inflammatory, and potential anticancer effects, provides a basis for further investigation into the specific bioactivities of peonidin 3-arabinoside []. One study explored its potential as an anticancer compound by conducting in-silico analysis of its interaction with the ALK5 receptor, a potential drug target for cancer therapy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)

![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)

![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)

![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)